molecular formula C24H20ClN3O2 B2902871 1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946252-47-7

1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2902871
CAS No.: 946252-47-7
M. Wt: 417.89
InChI Key: SGWSMTMHFHNNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,8-naphthyridine-3-carboxamide derivative characterized by a 4-chlorophenylmethyl group at position 1, a 2-oxo-1,2-dihydro moiety, and an N-(2,3-dimethylphenyl) substituent. The 1,8-naphthyridine core is a bicyclic aromatic system known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to its hydrogen-bonding capabilities and planar structure .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-15-5-3-7-21(16(15)2)27-23(29)20-13-18-6-4-12-26-22(18)28(24(20)30)14-17-8-10-19(25)11-9-17/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWSMTMHFHNNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the naphthyridine core. The synthetic route may include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with the naphthyridine intermediate.

    Attachment of the Dimethylphenyl Group: This can be done through amide bond formation using reagents like coupling agents (e.g., EDC, DCC) to facilitate the reaction between the naphthyridine carboxylic acid and the dimethylphenyl amine.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects could be explored for the treatment of various diseases, particularly those involving abnormal cell growth or microbial infections.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide would depend on its specific biological target. For instance, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. If it has anticancer properties, it could induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Key Observations:

  • Hydroxy Groups : The hydroxy-substituted analog exhibits a lower logP (2.99 vs. ~3.5 for the target compound), suggesting improved solubility for parenteral formulations.
  • Steric Effects : The 2,3-dimethylphenyl group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to smaller substituents like 4-chlorophenyl .

Physicochemical and Pharmacokinetic Properties

  • logP and Solubility : The target compound’s logP (~3.5) aligns with analogs like 5a4 (logP 4.00) , indicating moderate lipophilicity suitable for oral bioavailability. However, analogs with polar groups (e.g., hydroxy , methoxy ) show improved solubility.
  • Hydrogen Bonding: The 2-oxo-1,2-dihydro moiety and carboxamide group enable hydrogen bonding, critical for target engagement. The hydroxy analog has additional hydrogen bond donors (HBD = 2 vs. 1 in the target compound), enhancing interactions with polar residues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.